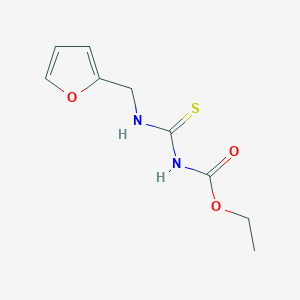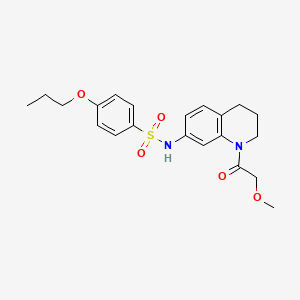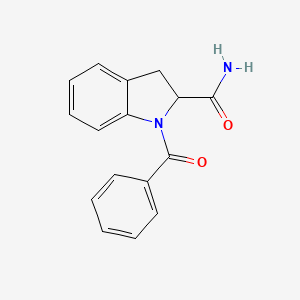![molecular formula C14H17N3O4S B2668112 3-[5-(3,4-Dimethoxyphenyl)-4-methyl-1,2,4-triazol-3-ylthio]propanoic acid CAS No. 690249-66-2](/img/structure/B2668112.png)
3-[5-(3,4-Dimethoxyphenyl)-4-methyl-1,2,4-triazol-3-ylthio]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[5-(3,4-Dimethoxyphenyl)-4-methyl-1,2,4-triazol-3-ylthio]propanoic acid” is a complex organic molecule. It contains a propanoic acid group, a 1,2,4-triazole ring, and a 3,4-dimethoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms, which can participate in various chemical reactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The 1,2,4-triazole ring, for example, is known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the 1,2,4-triazole ring could influence its solubility and stability .Scientific Research Applications
Synthesis and Characterization
- Synthesis Methods : New preparative methods for synthesizing derivatives that involve triazole and dimethoxyphenyl components have been developed. These methods include the reaction of acid hydrolysis to produce carboxylic acids from nitriles, confirming the structure of the synthesized compounds through modern physical-chemical methods (Dovbnya et al., 2022).
- Structural Insights : The structure of these compounds is often confirmed using techniques such as IR, NMR, and X-ray diffraction, indicating detailed molecular characterization is a critical aspect of their study (Shuang-hu, 2014).
Biological Evaluation
- Antioxidant Properties : Some of these compounds have been evaluated for their antioxidant activity, demonstrating potential therapeutic applications. For instance, the antioxidant activity was assessed in vitro by methods such as BOD initiation with iron (II) salts (Dovbnya et al., 2022).
- Antitumor Activity : Analogues of triazoles and dimethoxyphenyl compounds have been studied for their antitumor activities, showing significant potential against various cancer cell lines. This indicates the importance of such compounds in the development of new anticancer therapies (Al-Suwaidan et al., 2016).
Chemical Properties and Reactions
- Reactive Extraction Studies : Research has also focused on the extraction capabilities of compounds with similar structures, showing effectiveness in processes like the extraction of propionic acid, which is relevant for industrial applications (Keshav et al., 2009).
Molecular Engineering
- Solar Cell Applications : There's interest in the engineering of organic sensitizers, including triazole derivatives, for solar cell applications, highlighting the versatility of these compounds beyond biological activities. They show high efficiency in photon to current conversion, underscoring their potential in renewable energy technologies (Kim et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[[5-(3,4-dimethoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-17-13(15-16-14(17)22-7-6-12(18)19)9-4-5-10(20-2)11(8-9)21-3/h4-5,8H,6-7H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSFXWHBRQEOFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCCC(=O)O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-(2,4-dinitrophenoxy)-4-methoxyphenyl]prop-2-enamide](/img/structure/B2668029.png)
![Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]-4-(methylsulfanyl)butanoate](/img/structure/B2668030.png)
![8-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2668033.png)
![2-(2-(1H-pyrazol-1-yl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2668034.png)
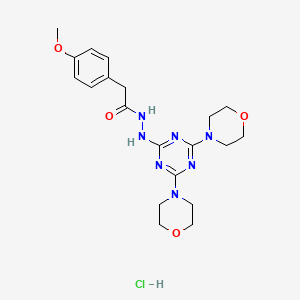
![Ethyl 2-(2,6-difluorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2668038.png)
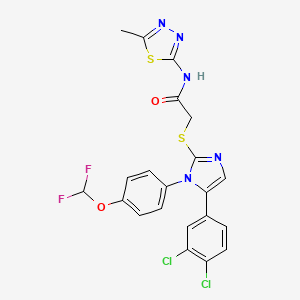
![(3-Phenylbenzo[c]isoxazol-5-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2668042.png)

![Ethyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate](/img/structure/B2668045.png)

